molecular formula C9H11NO3 B016309 Methyl 4-amino-2-methoxybenzoate CAS No. 27492-84-8

Methyl 4-amino-2-methoxybenzoate

Cat. No.: B016309
CAS No.: 27492-84-8
M. Wt: 181.19 g/mol
InChI Key: YUPQMVSYNJQULF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 4-amino-2-methoxybenzoate is a chemical compound with the molecular formula H2NC6H3(OCH3)CO2CH3 It is known to affect the respiratory system .

Biochemical Pathways

Given its potential impact on the respiratory system , it may influence pathways related to respiratory function.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is BBB permeant , indicating that it can cross the blood-brain barrier.

Result of Action

Given its potential impact on the respiratory system , it may influence cellular processes within respiratory tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-methoxybenzoate can be synthesized through several methods. One common route involves the esterification of 4-amino-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-2-methoxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Methyl 4-amino-2-methoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4-amino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPQMVSYNJQULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181911
Record name Methyl 4-amino-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27492-84-8
Record name Methyl 4-amino-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27492-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-o-anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027492848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-amino-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-o-anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.072
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Synthesis routes and methods

Procedure details

The hydrogenation of methyl 2-methoxy-4-nitrobenzoate (700 mg, 3.3 mmol) in methanol (10 mL) catalyzed by 5% Pd—C (100 mg) and Na2SO4 (100 mg) at 50 psi for 1 h gave methyl 4-amino-2-methoxybenzoate (600 mg, quant.) as a white solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 4-amino-2-methoxybenzoate in pharmaceutical synthesis?

A: this compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate in the production of Metoclopramide [], a medication primarily used to treat nausea and vomiting. Furthermore, it acts as a starting material for synthesizing Amisulpride [], an antipsychotic drug.

Q2: How is this compound synthesized?

A: One common approach involves the methylation of 4-aminosalicylic acid using dimethyl sulfate in the presence of potassium hydroxide and acetone. This method, highlighted in a study focused on improving the industrial synthesis of Metoclopramide [], results in the formation of this compound.

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